Cas no 1805280-13-0 (3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine)

3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine
-
- Inchi: 1S/C7H7BrF2N2/c8-5-2-1-4(3-11)6(12-5)7(9)10/h1-2,7H,3,11H2
- InChI Key: HHMIFSIMXQSSPS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CN)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Topological Polar Surface Area: 38.9
- XLogP3: 1.4
3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023203-250mg |
3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine |
1805280-13-0 | 97% | 250mg |
$686.80 | 2022-04-01 | |
Alichem | A023023203-500mg |
3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine |
1805280-13-0 | 97% | 500mg |
$989.80 | 2022-04-01 | |
Alichem | A023023203-1g |
3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine |
1805280-13-0 | 97% | 1g |
$1,629.60 | 2022-04-01 |
3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine Related Literature
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine
Recent Advances in the Study of 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine (CAS: 1805280-13-0)
The compound 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine (CAS: 1805280-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique pyridine core with bromo, difluoromethyl, and aminomethyl substituents, exhibits promising pharmacological properties. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of targeting specific enzymes or receptors involved in disease pathways.
One of the key areas of research has been the exploration of this compound as a building block for the development of novel kinase inhibitors. Kinases play a critical role in signal transduction and are often implicated in cancer and inflammatory diseases. The presence of the aminomethyl group in 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine allows for further functionalization, enabling the creation of derivatives with enhanced selectivity and potency. Recent publications have highlighted its utility in the synthesis of compounds that exhibit inhibitory activity against specific kinases, such as EGFR and BRAF, which are well-known targets in oncology.
In addition to its role in kinase inhibition, this compound has also been investigated for its potential in modulating other biological targets. For instance, researchers have explored its incorporation into small molecules designed to interact with G-protein-coupled receptors (GPCRs) or ion channels. The difluoromethyl group, in particular, has been noted for its ability to influence the metabolic stability and bioavailability of the resulting derivatives, making it a valuable moiety in medicinal chemistry.
Recent synthetic methodologies have focused on improving the efficiency and scalability of producing 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine. Advances in catalytic processes, such as palladium-catalyzed cross-coupling reactions, have enabled more streamlined access to this compound and its analogs. These developments are critical for supporting large-scale drug discovery efforts and ensuring a reliable supply of high-quality material for preclinical and clinical studies.
Biological evaluations of derivatives based on this scaffold have yielded promising results. For example, certain analogs have demonstrated potent activity in cellular assays targeting cancer cell proliferation and inflammation. These findings underscore the potential of 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine as a versatile intermediate in the design of new therapeutic agents. Further studies are underway to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.
In conclusion, the compound 3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine (CAS: 1805280-13-0) represents a valuable tool in modern drug discovery. Its unique structural features and demonstrated biological activities make it a promising candidate for the development of novel therapeutics. Ongoing research efforts are expected to further expand its applications and contribute to the advancement of chemical biology and medicinal chemistry.
1805280-13-0 (3-(Aminomethyl)-6-bromo-2-(difluoromethyl)pyridine) Related Products
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)




